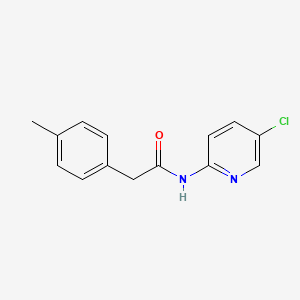
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as cannabinoid receptor antagonists, which are being investigated for their potential use in the treatment of a variety of medical conditions.
作用機序
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide works by blocking the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and other physiological processes. By blocking this receptor, this compound can reduce pain and other symptoms associated with various medical conditions.
Biochemical and Physiological Effects:
In addition to its effects on pain, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation, improve insulin sensitivity, and modulate the immune system.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide in lab experiments is that it is a highly specific and potent cannabinoid receptor antagonist. This allows researchers to study the effects of blocking this receptor in a more precise and controlled manner. However, one limitation of using this compound is that it may have off-target effects on other receptors or physiological processes, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide. One area of interest is in the treatment of addiction and substance abuse disorders, as the cannabinoid system has been implicated in these conditions. Other potential applications include the treatment of obesity, metabolic disorders, and neurological disorders such as epilepsy and multiple sclerosis.
In conclusion, this compound is a promising compound with potential therapeutic applications in a variety of medical conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important area of research for the scientific community. Future research will continue to explore the potential uses of this compound in the treatment of various medical conditions.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide involves the reaction of 5-chloro-2-pyridinylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of the most promising areas of research is in the treatment of pain, particularly chronic pain. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain and inflammatory pain.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-2-4-11(5-3-10)8-14(18)17-13-7-6-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIGACCCRFBKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)



![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)

![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)
